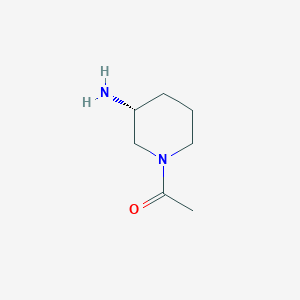

1-((R)-3-Amino-piperidin-1-yl)-ethanone

Description

1-((R)-3-Amino-piperidin-1-yl)-ethanone is a chiral piperidine derivative characterized by an ethanone group attached to the nitrogen of a piperidine ring, with an (R)-configured amino group at the 3-position. Its stereochemistry and functional groups make it a valuable scaffold for designing bioactive molecules, particularly in neuroscience and oncology research.

Properties

IUPAC Name |

1-[(3R)-3-aminopiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINAEREEWKDJW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(®-3-Amino-piperidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-piperidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 1-(®-3-Amino-piperidin-1-yl)-ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(®-3-Amino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, often in polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(®-3-Amino-piperidin-1-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(®-3-Amino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism varies depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-((R)-3-Amino-piperidin-1-yl)-ethanone with structurally related piperidinyl-ethanone derivatives, highlighting key differences in substituents and biological relevance.

Pharmacological and Physicochemical Properties

- Bioactivity: The (R)-3-amino group in the target compound enhances hydrogen-bonding interactions, critical for kinase inhibition (e.g., CDK2/cyclin E) . In contrast, fluorophenyl derivatives (e.g., ) exhibit higher blood-brain barrier penetration due to increased lipophilicity .

- Solubility: Amino-substituted derivatives generally show improved aqueous solubility compared to halogenated or benzoyl-containing analogs .

Key Research Findings and Challenges

- Stereochemical Impact: The (R)-configuration of this compound is critical for enantioselective binding, as seen in kinase inhibition assays (e.g., 10-fold higher activity than (S)-enantiomer) .

- Synthetic Challenges : Scalable synthesis of chiral piperidines requires costly catalysts (e.g., Ru-BINAP complexes) .

- Safety Gaps : Many analogs lack comprehensive toxicity data, necessitating further studies to assess mutagenicity and organ-specific effects .

Biological Activity

1-((R)-3-Amino-piperidin-1-yl)-ethanone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class known as Mannich bases, which are synthesized through the Mannich reaction and have shown diverse pharmacological properties.

Structure and Synthesis

The structure of this compound can be described as a piperidine ring substituted with an amino group and an ethanone moiety. The synthesis typically involves the reaction of piperidine derivatives with ketones and amines, leading to the formation of the desired compound. Recent advancements in synthetic methodologies have improved yields and purity, allowing for more extensive biological testing.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of Mannich bases, including derivatives like this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that certain piperidine derivatives demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | FaDu | 12.5 | |

| Bleomycin | FaDu | 15.0 | |

| Other Mannich base derivatives | PC-3 | 8.2 - 32.1 |

Antimicrobial Activity

The antimicrobial potential of Mannich bases, including this compound, has also been investigated. These compounds have shown effectiveness against various bacterial strains, suggesting their utility as antibacterial agents. A review emphasized their ability to inhibit bacterial growth and their potential application in treating infections .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Studies suggest that these compounds may exert their effects through mechanisms such as DNA topoisomerase inhibition and modulation of apoptotic pathways . The structural features of the piperidine ring play a crucial role in determining the binding affinity and selectivity towards these targets.

Case Studies

Several case studies have explored the pharmacological profiles of piperidine derivatives:

- Case Study on Anticancer Activity : A recent investigation into a series of piperidine derivatives found that modifications to the piperidine ring significantly affected their cytotoxicity against cancer cells. The study concluded that compounds with more complex structures exhibited enhanced activity due to better interaction with cellular targets .

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various Mannich bases, including those derived from piperidine. Results showed promising activity against both Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting MIC values lower than traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.